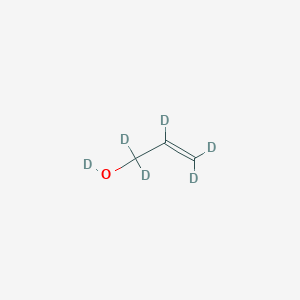![molecular formula C8H13NO B1288749 2-Azaspiro[4.4]nonan-1-one CAS No. 1004-51-9](/img/structure/B1288749.png)
2-Azaspiro[4.4]nonan-1-one
Overview
Description
2-Azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.4]nonan-1-one can be achieved through phosphine-catalyzed [3+2] cycloaddition reactions. For instance, the reaction between 2-methylene γ-lactams and acrylates in the presence of phosphine catalysts yields spiro-heterocyclic products . Another method involves the use of Raney Nickel and ammonia in ethanol under hydrogen atmosphere to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of phosphine-catalyzed reactions and hydrogenation processes are likely candidates for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxides, which are stable radicals.
Reduction: Reduction reactions can be carried out using reagents like Raney Nickel under hydrogen atmosphere.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and molecular oxygen.
Reduction: Raney Nickel and hydrogen gas are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under mild conditions.
Major Products
Oxidation: Formation of nitroxides.
Reduction: Conversion to amines or other reduced forms.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
2-Azaspiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.4]nonan-1-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. The nitrogen atom in the ring system can participate in hydrogen bonding and other interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[4.4]nonan-1-one: Similar structure but with different reactivity and stability.
2,2-Dimethyl-1-azaspiro[4.4]nonane: Contains additional methyl groups, affecting its chemical properties.
Uniqueness
2-Azaspiro[44]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-azaspiro[4.4]nonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-8(5-6-9-7)3-1-2-4-8/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBOURVDEBOSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616481 | |
| Record name | 2-Azaspiro[4.4]nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-51-9 | |
| Record name | 2-Azaspiro[4.4]nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azaspiro[4.4]nonan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research on synthesizing 2-Azaspiro[4.4]nonan-1-ones via phosphine-catalyzed [3+2]-cycloadditions?
A1: The research presented in the papers highlights a novel synthetic route to access 2-Azaspiro[4.4]nonan-1-ones. This class of compounds holds significant interest in medicinal chemistry due to their potential biological activities. The reported phosphine-catalyzed [3+2]-cycloaddition offers a straightforward and efficient method for constructing the spirocyclic scaffold, expanding the synthetic toolbox for chemists exploring new drug candidates. [, ]
Q2: Can you provide more details about the specific reaction conditions employed in the synthesis?
A2: While both papers ["Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions" [] and "Synthesis of 2‐Azaspiro[4.4]nonan‐1‐ones via Phosphine‐Catalyzed [3 + 2]‐Cycloadditions" []] focus on phosphine-catalyzed [3+2]-cycloadditions for synthesizing 2-Azaspiro[4.4]nonan-1-ones, they do not delve into specific reaction conditions. Further research and publications would be needed to obtain detailed information on reaction parameters such as catalyst loading, solvent, temperature, and reaction time. This information would be crucial for optimizing the synthesis and exploring the scope of the methodology.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)


![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)
![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)
